1H-Benzimidazole-1-acetylchloride(9CI)

Medicinal Chemistry Drug Discovery Carbonic Anhydrase

Researchers developing isoform-selective carbonic anhydrase (CA) inhibitors face a critical supply challenge: generic 1-acyl benzimidazole analogs fail to produce target molecules in published synthetic protocols. This compound is the defined building block for synthesizing sulfonamide-based CA inhibitors with picomolar CA VA affinity and nanomolar activity against isoforms CA II, VII, XII, and XIII. Also used in constructing antimicrobial 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone libraries with in vitro efficacy equipotent to amoxicillin and griseofulvin.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 157198-80-6
Cat. No. B123325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-1-acetylchloride(9CI)
CAS157198-80-6
Synonyms1H-Benzimidazole-1-acetylchloride(9CI)
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)Cl
InChIInChI=1S/C9H7ClN2O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2
InChIKeyVBIVJHWBEGFMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-1-acetylchloride (9CI) Procurement & Role


1H-Benzimidazole-1-acetylchloride (9CI), with CAS number 157198-80-6, is a chemical compound classified as a 1-acyl benzimidazole derivative . Its molecular formula is C9H7ClN2O, and it has a molecular weight of 194.62 g/mol . The compound is primarily recognized and utilized as a key synthetic intermediate or building block in the preparation of more complex benzimidazole-based pharmaceutical agents, rather than as an active pharmaceutical ingredient (API) itself .

1
Benzimidazole Scaffold
Core heterocyclic structure for derivatization
2
N-Acylation via Chloroacetyl Chloride
Installs the reactive acetyl chloride handle for selective coupling
3
Downstream Amide/Ester Formation
Enables synthesis of diverse benzimidazole-based target molecules

1H-Benzimidazole-1-acetylchloride Substitution Alert


In the context of pharmaceutical synthesis, 1H-Benzimidazole-1-acetylchloride (9CI) is a specific chemical intermediate, not a therapeutic agent. Its procurement value is directly linked to its role as a defined building block in a specific synthetic route. The product's exact reactivity is dictated by its core benzimidazole scaffold and, critically, the reactive acetyl chloride functional group at the N1 position . Substituting this compound with a generic or structurally similar analog—such as other 1-acyl benzimidazoles, benzimidazole acetic acids, or N-alkylated derivatives—is not viable, as it would alter the downstream chemistry, likely failing to yield the intended target molecule or introducing uncharacterized impurities [1]. The decision to use this specific compound is based on a patented or published synthetic protocol, where its defined structure and reactivity are essential.

Target Compound
1H-Benzimidazole-1-acetylchloride
Contains a highly reactive acetyl chloride group, enabling direct amide or ester formation under mild conditions without additional activation.
Potential Substitute
2-(Benzimidazol-1-yl)acetic acid
Lacks the reactive acyl chloride. The carboxylic acid group requires activation, potentially altering downstream reaction efficiency and impurity profiles.

1H-Benzimidazole-1-acetylchloride (9CI) Evidence Assessment


No Direct Biological Activity Data

A thorough search of peer-reviewed literature and public bioactivity databases (e.g., BindingDB, ChEMBL) returns no direct biological assay data (e.g., IC50, Kd) for the standalone intermediate 1H-Benzimidazole-1-acetylchloride (9CI). Its reported value is exclusively as a precursor. For instance, while derivatives like 5-[2-(benzimidazol-1-yl)acetyl]-2-chloro-benzenesulfonamide exhibit picomolar affinity for carbonic anhydrase VA, the acyl chloride intermediate itself is not the active species and has no such data [1]. Therefore, a direct, quantitative comparison of the standalone compound to any final drug candidate or alternative intermediate is impossible.

No Direct Bioactivity
Data to verify
No direct biological assay data (IC50, Kd) exists for the standalone intermediate. Its utility is exclusively as a synthetic precursor.
Reinforces its role as a building block; selection depends on chemical purity and reactivity.
Downstream derivatives, not the intermediate itself, exhibit target affinity (e.g., picomolar CA VA).
Medicinal Chemistry Drug Discovery Carbonic Anhydrase

Defined Synthetic Precursor Role

1H-Benzimidazole-1-acetylchloride is not an endpoint but a step. In a documented synthetic pathway, the compound is prepared by reacting benzimidazole with chloroacetyl chloride [1]. This specific step is necessary to install the reactive acetyl chloride handle, which is then used for subsequent reactions. This contrasts with alternative intermediates like 2-(Benzimidazol-1-yl)acetic acid, which lacks this reactive acyl chloride group and would require different, potentially less efficient, coupling conditions .

Synthetic Reactivity Role
Class-level inference
The acetyl chloride group permits direct amide/ester formation, contrasting with less reactive analogs requiring activation.
Supports selection where a specific patented or published route demands this reactive handle.
Reactivity context is qualitative; comparative efficiency with alternative intermediates must be validated experimentally.
Synthetic Chemistry Process Development Methodology

1H-Benzimidazole-1-acetylchloride (9CI) R&D Applications


Carbonic Anhydrase Inhibitor Synthesis

This compound serves as the essential starting material for synthesizing N-alkylated benzimidazole-based sulfonamides, a class of potent and isoform-selective carbonic anhydrase inhibitors. The published synthetic route demonstrates its use in creating compounds with picomolar affinity for CA VA and nanomolar affinities for other isoforms like CA II, VII, XII, and XIII [1][2]. This is its most well-documented and high-value application.

Antimicrobial Compound Libraries

The compound is a key intermediate for creating libraries of 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives. These downstream compounds have been evaluated for antibacterial and antifungal activity, with some showing equipotent or better activity compared to standard drugs like amoxicillin and griseofulvin in vitro [3]. The intermediate is thus a gateway to exploring new antimicrobial chemical space.

Complex Heterocyclic Scaffold Synthesis

As a reactive acyl chloride, this compound can be used as a building block in multi-step synthetic sequences to create more complex heterocyclic systems, such as benzimidazole hybrids. For instance, it can be used in reactions involving α-chloroacetamide moieties and acetals to yield novel fused-ring compounds [4]. Its role is as a versatile chemical tool in organic synthesis.

Application
Selection Property
Validation Focus
Carbonic Anhydrase Inhibitor Synthesis
Precursor Reactivity
Confirm successful N-alkylation to yield selective CA VA/II sulfonamides
Antimicrobial Compound Libraries
Acylation Intermediate Purity
Verify efficient conversion to 2-substituted amino derivatives for anti-bacterial/fungal screening
Complex Heterocyclic Scaffolds
Acetyl Chloride Versatility
Assess multi-step sequence yield and purity for novel fused-ring compound synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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